molecular formula C9H13NO B2597557 1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one CAS No. 1954361-13-7

1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one

Cat. No.: B2597557
CAS No.: 1954361-13-7
M. Wt: 151.209
InChI Key: SZXBFHCOJLDTNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-Azaspiro[bicyclo[2.2.2]octane-2,1’-cyclopropane]-3-one”, there are related compounds that have been synthesized. For instance, the synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes has been achieved via visible light-mediated energy transfer catalysis .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Azaspirocycles : Azaspirocycles, including compounds similar to 1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one, have been synthesized through multicomponent condensation, providing access to novel building blocks like omega-unsaturated dicyclopropylmethylamines. These are then converted into functionalized pyrrolidines, piperidines, and azepines, relevant for drug discovery (Wipf, Stephenson, & Walczak, 2004).

  • Crystal and Molecular Structure Analysis : Compounds structurally related to this compound have been synthesized and their structures investigated using X-ray diffraction studies. These studies help in understanding the molecular conformation and intermolecular interactions, crucial for designing drugs with specific properties (Manjunath et al., 2011).

Medicinal Chemistry and Drug Design

  • Development of Neuronal Receptor Modulators : Research on compounds structurally similar to this compound has led to the synthesis of molecules with high affinity for the α7 nicotinic acetylcholine receptor. This research aids in the development of new therapeutics targeting neurological disorders (Cook et al., 2017).

  • Antitumor and Anti-Angiogenic Activity : Azaspiro bicyclic hydantoin derivatives, similar in structure to the target compound, have shown promising anti-proliferative effects against cancer cells and inhibit angiogenesis by suppressing VEGF secretion. This indicates their potential in cancer treatment (Basappa et al., 2009).

Chemical Reactions and Transformations

  • Reactivity and Chemical Transformations : Studies have explored the chemical reactivity of related azaspirocycles, demonstrating their utility in diverse chemical transformations like cycloadditions and rearrangements. These reactions are essential for synthesizing complex molecules for various applications (Anichini et al., 1997).

  • Synthesis of Novel Derivatives : Efforts in synthesizing novel azaspirocyclic compounds have resulted in a variety of derivatives, showcasing the versatility and potential of these compounds in synthetic chemistry and drug development (Li, Rogers-Evans, & Carreira, 2013).

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-8-7-1-5-10(6-2-7)9(8)3-4-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBFHCOJLDTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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